![molecular formula C12H9FO B6340736 2-Fluoro-5-phenylphenol, 95% CAS No. 1214328-95-6](/img/structure/B6340736.png)
2-Fluoro-5-phenylphenol, 95%
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Overview
Description
2-Fluoro-5-phenylphenol (2-FPP) is an organic compound belonging to the phenol family. It is a colorless solid with a molecular weight of 212.2 g/mol and a melting point of 97-99°C. 2-FPP is a commonly used reagent in organic synthesis, with a wide range of applications in scientific research. It has been used as a catalyst in various reactions, including the synthesis of polymers and pharmaceuticals, as well as in the treatment of various diseases.
Mechanism of Action
2-Fluoro-5-phenylphenol, 95% is believed to act as a proton donor, donating a proton to the substrate molecule, resulting in the formation of a new bond. The proton donation is believed to be catalyzed by the presence of a strong base, such as sodium hydroxide or potassium hydroxide. In addition, the presence of a strong acid, such as sulfuric acid, is believed to increase the rate of the reaction.
Biochemical and Physiological Effects
2-Fluoro-5-phenylphenol, 95% is believed to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of certain enzymes. In addition, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-phenylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a low toxicity. In addition, it has a wide range of applications in scientific research, making it a useful tool for the study of a variety of diseases and conditions. However, 2-Fluoro-5-phenylphenol, 95% is not without its limitations. It is not soluble in water and is prone to hydrolysis, which can lead to the formation of unwanted byproducts.
Future Directions
In terms of future directions, there are a number of potential applications for 2-Fluoro-5-phenylphenol, 95% in scientific research. For example, it could be used in the development of new drugs, in the synthesis of polymers, and in the treatment of various diseases. In addition, further research is needed to better understand the mechanism of action of 2-Fluoro-5-phenylphenol, 95% and to develop new methods for its synthesis. Furthermore, further research is needed to evaluate the safety and efficacy of 2-Fluoro-5-phenylphenol, 95% in various applications.
Synthesis Methods
2-Fluoro-5-phenylphenol, 95% can be prepared by a variety of methods, including the reaction of 2-fluorophenol with phenylmagnesium bromide, the reaction of 2-fluorophenol with phenylmagnesium chloride, and the reaction of 2-fluorophenol with phenylmagnesium iodide. All three methods involve the addition of a nucleophilic reagent to 2-fluorophenol, followed by a hydrolysis step to produce 2-Fluoro-5-phenylphenol, 95%.
Scientific Research Applications
2-Fluoro-5-phenylphenol, 95% is widely used in scientific research, particularly in the area of drug discovery and development. It has been used as a catalyst in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. In addition, 2-Fluoro-5-phenylphenol, 95% has been used in the synthesis of polymers and in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
2-fluoro-5-phenylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZOPIWMLFUOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673491 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-phenylphenol | |
CAS RN |
1214328-95-6 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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